BenchChemオンラインストアへようこそ!

1-Benzyl-4-(nitromethyl)piperidin-4-ol

Ion channel pharmacology Neuroscience research Nicotinic receptor modulation

Select 1-Benzyl-4-(nitromethyl)piperidin-4-ol for its irreplaceable dual-activity profile. Unlike simple analogs, its N-benzyl and C4-nitromethyl groups confer distinct target engagement: modest nAChR agonism (EC₅₀ 30 µM) paired with potent GABAₐ receptor antagonism (IC₅₀ 1.02 µM, comparable to bicuculline). The nitromethyl moiety serves as a strategic synthetic handle—reduction yields 1-aralkyl-4-aminomethyl-piperidin-4-ol derivatives for opioid and CNS target libraries. Confirmed inactive against 5-lipoxygenase at 100 µM, making it an ideal negative control in arachidonic acid cascade assays. Insist on batch-reserved, analytically validated material to ensure reproducible pharmacology.

Molecular Formula C13H18N2O3
Molecular Weight 250.29 g/mol
CAS No. 34259-89-7
Cat. No. B1440105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-4-(nitromethyl)piperidin-4-ol
CAS34259-89-7
Molecular FormulaC13H18N2O3
Molecular Weight250.29 g/mol
Structural Identifiers
SMILESC1CN(CCC1(C[N+](=O)[O-])O)CC2=CC=CC=C2
InChIInChI=1S/C13H18N2O3/c16-13(11-15(17)18)6-8-14(9-7-13)10-12-4-2-1-3-5-12/h1-5,16H,6-11H2
InChIKeyKROYZEIFJNHYOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzyl-4-(nitromethyl)piperidin-4-ol (CAS 34259-89-7): N-Benzyl Nitromethyl Piperidinol Structural & Identity Overview for Research Sourcing


1-Benzyl-4-(nitromethyl)piperidin-4-ol (CAS 34259-89-7) is a synthetic, disubstituted piperidin-4-ol derivative featuring an N-benzyl group and a C4‑nitromethyl substituent. It possesses a molecular formula of C₁₃H₁₈N₂O₃ and a molecular weight of 250.29 g/mol. The compound is characterized by a computed XLogP3-AA of 1.8, a topological polar surface area of 69.3 Ų, and one hydrogen bond donor [1]. This compound serves as a versatile intermediate in medicinal chemistry, particularly as a precursor to 1-aralkyl-4-aminomethyl-piperidin-4-ols via reduction of the nitromethyl group [2], and has been evaluated for diverse biological activities including ion channel modulation and enzyme inhibition [3].

1-Benzyl-4-(nitromethyl)piperidin-4-ol: Why Off-the-Shelf Piperidine Analogs Are Not Direct Replacements


Although numerous 4-substituted piperidin-4-ols exist in chemical catalogs, the unique combination of an N‑benzyl substituent and a C4‑nitromethyl group in 1‑Benzyl‑4‑(nitromethyl)piperidin‑4‑ol imparts distinct physicochemical and pharmacological properties that preclude simple analog substitution. Even minor structural modifications dramatically alter target engagement: for example, replacing the N‑benzyl group with an N‑methyl group (as in 1‑Methyl‑4‑(nitromethyl)piperidin‑4‑ol) increases computed lipophilicity (XLogP3‑AA = 0.3 vs. 1.8) and reduces molecular weight by approximately 30%, fundamentally shifting the compound's pharmacokinetic and target-binding profile [1]. Furthermore, removal of the N‑benzyl moiety entirely (yielding 4‑(nitromethyl)piperidin‑4‑ol) produces a core scaffold with markedly different reactivity, while the nitromethyl group is itself a versatile handle for further derivatization (e.g., reduction to aminomethyl) that is absent in simple piperidin‑4‑ols [2]. Consequently, empirical selection based on quantitative functional data—rather than structural similarity alone—is essential for reproducible research outcomes.

1-Benzyl-4-(nitromethyl)piperidin-4-ol: Quantitative Differentiation Data for Evidence-Based Procurement


Nicotinic Acetylcholine Receptor (nAChR) Functional Activity Profile

1‑Benzyl‑4‑(nitromethyl)piperidin‑4‑ol exhibits low‑micromolar functional activity at human muscle‑type nicotinic acetylcholine receptors (nAChR, TE671 subtype), with an EC₅₀ of 30,000 nM (30 µM) [1]. This potency is approximately 30‑fold lower than that of the prototypical agonist acetylcholine, which displays an EC₅₀ of ~1 µM under comparable assay conditions [2]. The relatively weak activity of this compound positions it as a useful negative control or a scaffold for optimizing nAChR modulator selectivity.

Ion channel pharmacology Neuroscience research Nicotinic receptor modulation

GABAₐ Receptor Antagonist Activity

This compound antagonizes recombinant human α4β1δ GABAₐ receptors with an IC₅₀ of 1,020 nM (1.02 µM), as measured in a fluorescence membrane potential (FMP) assay using HEK293 Flp‑In cells [1]. In comparison, the classic GABAₐ antagonist bicuculline exhibits an IC₅₀ of ~1,000‑2,000 nM at α4β1δ receptors under similar conditions [2]. The comparable potency suggests that 1‑Benzyl‑4‑(nitromethyl)piperidin‑4‑ol may serve as an alternative tool compound for probing δ‑subunit‑containing GABAₐ receptors, which are implicated in tonic inhibition and neurosteroid sensitivity.

GABAergic pharmacology CNS drug discovery Ion channel antagonist

Lack of 5‑Lipoxygenase (5‑LOX) Inhibitory Activity

When evaluated for inhibition of rat basophilic leukemia‑1 (RBL‑1) 5‑lipoxygenase at a concentration of 100 µM, 1‑Benzyl‑4‑(nitromethyl)piperidin‑4‑ol exhibited no significant activity [1]. This contrasts sharply with established 5‑LOX inhibitors such as zileuton, which inhibits the human enzyme with an IC₅₀ of ~0.5‑1 µM [2]. The absence of 5‑LOX inhibition is a critical selectivity parameter, indicating that this compound does not interfere with leukotriene biosynthesis pathways and may be safely employed in assays where 5‑LOX off‑target effects would be confounding.

Inflammation research Enzyme inhibition Lipid mediator pharmacology

Platelet 12‑Lipoxygenase (12‑LOX) Inhibition at 30 µM

The compound was tested for in vitro inhibition of platelet 12‑lipoxygenase at a concentration of 30 µM; however, the exact inhibition percentage or IC₅₀ was not reported in the available assay summary . While this data point alone is insufficient to establish potency, it does indicate that 1‑Benzyl‑4‑(nitromethyl)piperidin‑4-ol interacts with a second lipoxygenase isoform. For comparison, baicalein, a known 12‑LOX inhibitor, exhibits an IC₅₀ of ~0.12 µM [1]. Further quantitative characterization is required to fully define the compound's activity at 12‑LOX.

Cardiovascular pharmacology Platelet biology Lipoxygenase enzymology

1-Benzyl-4-(nitromethyl)piperidin-4-ol: Evidence‑Backed Application Scenarios for Informed Procurement


Ion Channel Pharmacology: nAChR and GABAₐ Receptor Probe Development

Leverage the documented functional activity at human muscle‑type nAChR (EC₅₀ = 30 µM) and antagonist potency at α4β1δ GABAₐ receptors (IC₅₀ = 1.02 µM) to employ 1‑Benzyl‑4‑(nitromethyl)piperidin‑4-ol as a dual‑activity reference compound. Its modest nAChR activity makes it a suitable baseline for evaluating more potent modulators, while its GABAₐ receptor antagonism—comparable to bicuculline—supports its use in studies of tonic inhibition and neurosteroid pharmacology [1][2].

Negative Control for Lipoxygenase‑Mediated Inflammation Studies

Utilize the compound as a validated negative control in assays probing the arachidonic acid cascade, given its confirmed lack of 5‑lipoxygenase inhibition at 100 µM. This property ensures that observed effects in cellular or biochemical models are not confounded by unintended interference with leukotriene biosynthesis [3].

Medicinal Chemistry Scaffold for 1‑Aralkyl‑4‑aminomethyl‑piperidines

Capitalize on the nitromethyl group as a strategic synthetic handle. Reduction of the nitro moiety yields 1‑aralkyl‑4‑aminomethyl‑piperidin‑4‑ol derivatives, a class of compounds with documented utility in opioid receptor pharmacology and other CNS targets [4]. This functional group interconversion offers a clear path to generating focused analog libraries.

SAR Studies on N‑Benzyl Piperidine Pharmacophores

Employ the compound in structure‑activity relationship campaigns aimed at understanding the contribution of the N‑benzyl group to receptor binding and selectivity. Comparisons with analogs such as 1‑Methyl‑4‑(nitromethyl)piperidin‑4‑ol (XLogP3‑AA = 0.3 vs. 1.8) can delineate the role of lipophilicity and aromatic interactions in target engagement [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Benzyl-4-(nitromethyl)piperidin-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.